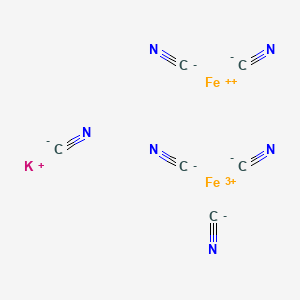
8-Mercaptoquinoline
Descripción general
Descripción
8-Mercaptoquinoline is an organosulfur compound with the formula C9H7NSH . It is a derivative of the heterocycle quinoline, substituted in the 8-position with a thiol group . The compound is an analog of 8-hydroxyquinoline, a common chelating agent . It appears as a colorless solid .
Synthesis Analysis
Quinoline reacts with chlorosulfuric acid to form quinoline-8-sulfonyl chloride, which reacts with triphenylphosphine in toluene to form 8-mercaptoquinoline .Molecular Structure Analysis
The molecular formula of 8-Mercaptoquinoline is C9H7NS . Its average mass is 161.224 Da and its monoisotopic mass is 161.029922 Da .Physical And Chemical Properties Analysis
8-Mercaptoquinoline has a density of 1.2±0.1 g/cm3, a boiling point of 303.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.2±3.0 kJ/mol, and it has a flash point of 137.6±20.4 °C . The index of refraction is 1.706, and its molar refractivity is 50.4±0.3 cm3 .Aplicaciones Científicas De Investigación
Separation of Microamounts of Elements
8-Mercaptoquinoline has been used for the separation of microamounts of elements. The extraction ranges of the thiooxinates of manganese, iron, cobalt, copper, zinc, and mercury were determined using the radioactive tracer method . This application is particularly useful in the field of radioanalytical and nuclear chemistry.
Novel Synthesis
8-Mercaptoquinoline has been synthesized in a novel way by reducing quinoline-8-sulphonyl chloride directly to the corresponding mercaptan . This method has the advantage of requiring only one step from the sulphonyl chloride to the final product instead of the several steps required by the old Edinger’s method .
Spectral Investigation
The presence of the sulphur atom in 8-Mercaptoquinoline might make it a good compound for spectral investigation of n-n* electronic transition . This could be particularly useful in the field of spectroscopy.
Analytical Reagent
Since its structure is very similar to that of 8-hydroxyquinoline, 8-Mercaptoquinoline may have wide use as an analytical reagent . This could be particularly useful in the field of analytical chemistry.
Thermal Studies
Thermal studies of 8-Mercaptoquinoline-5-sulfonic acid and its sodium salt have been reported . This could be particularly useful in the field of thermodynamics.
Spectrophotometric Studies
Spectrophotometric studies of 8-Mercaptoquinoline-5-sulfonic acid and its sodium salt have been reported . This could be particularly useful in the field of spectrophotometry.
Safety and Hazards
8-Mercaptoquinoline hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment including chemical impermeable gloves . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Mecanismo De Acción
Target of Action
8-Mercaptoquinoline, also known as quinoline-8-thiol, is an organosulfur compound and a derivative of the heterocycle quinoline . It is an analog of 8-hydroxyquinoline, a common chelating agent . The primary targets of 8-Mercaptoquinoline are metalloproteins, particularly those that bind metal ions as part of key structural or catalytic domains . One such target is the 26S-proteasome subunit Rpn11 .
Mode of Action
8-Mercaptoquinoline interacts with its targets through its thiol group, which has a strong affinity for metal ions . This allows it to form complexes with metalloproteins, altering their function . For example, it can engage with the 26S-proteasome subunit Rpn11, a zinc metalloprotein .
Biochemical Pathways
The interaction of 8-Mercaptoquinoline with metalloproteins can affect various biochemical pathways. For instance, it can influence the function of the 26S proteasome, a protein complex involved in the degradation of unneeded or damaged proteins . By binding to the Rpn11 subunit, 8-Mercaptoquinoline can potentially impact the proteasome’s activity .
Pharmacokinetics
Its solubility and stability can be influenced by its interactions with metal ions
Result of Action
The binding of 8-Mercaptoquinoline to metalloproteins can result in changes at the molecular and cellular levels. For example, its interaction with the 26S proteasome could affect protein degradation, potentially impacting cellular processes . .
Action Environment
The action of 8-Mercaptoquinoline can be influenced by environmental factors. For instance, the presence of metal ions in the environment can affect its ability to bind to its targets . Additionally, factors such as pH can influence its solubility and stability .
Propiedades
IUPAC Name |
quinoline-8-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTSJSRDFXZFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34006-16-1 (hydrochloride) | |
| Record name | 8-Mercaptoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70197678 | |
| Record name | 8-Mercaptoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Mercaptoquinoline | |
CAS RN |
491-33-8 | |
| Record name | 8-Mercaptoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Mercaptoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 491-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Mercaptoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-QUINOLINETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F77S9F93J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1207963.png)



![(1R,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B1207968.png)




![7-[3-Hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1207982.png)


